molecular formula C11H24ClN3O3 B6356938 Lys-Val hydrochloride CAS No. 106810-44-0

Lys-Val hydrochloride

Cat. No.: B6356938
CAS No.: 106810-44-0
M. Wt: 281.78 g/mol
InChI Key: OKIYIEZRMCQJCX-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lys-Val hydrochloride, also known as lysylvaline hydrochloride, is a dipeptide composed of the amino acids lysine and valine. It is commonly used in scientific research to study the supramolecular packing crystal structures of dipeptides. The compound has the empirical formula C11H23N3O3 · HCl and a molecular weight of 281.78 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lys-Val hydrochloride can be synthesized through standard peptide synthesis techniques. One common method involves the coupling of lysine and valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. After the coupling reaction, the product is purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, allowing for the production of large quantities of the dipeptide. The final product is then purified and converted to its hydrochloride salt form through acidification with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

Lys-Val hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Lys-Val hydrochloride exerts its effects through interactions with specific molecular targets and pathways. The lysine residue in the dipeptide can interact with negatively charged molecules, while the valine residue can participate in hydrophobic interactions. These interactions can influence the overall structure and function of proteins and peptides, leading to various biological effects .

Comparison with Similar Compounds

Lys-Val hydrochloride can be compared with other dipeptides such as:

This compound is unique due to its specific combination of lysine and valine, which provides distinct chemical and biological properties compared to other dipeptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3.ClH/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIYIEZRMCQJCX-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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